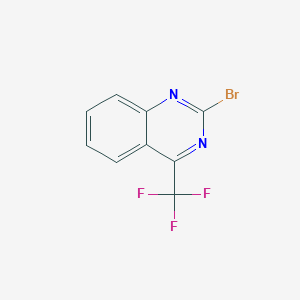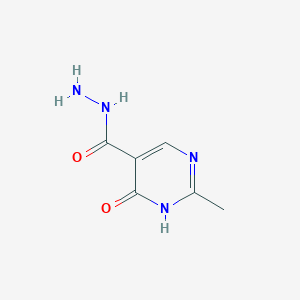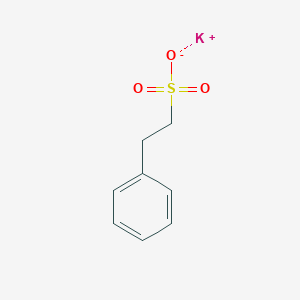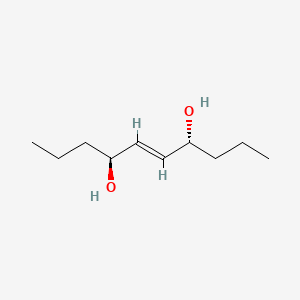
rel-(4R,7S,E)-Dec-5-ene-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique molecular structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4R,7S,E)-Dec-5-ene-4,7-diol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, such as a decene derivative, using specific catalysts and reagents to achieve the desired stereochemistry at the 4th and 7th positions. The reaction conditions often include controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(4R,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dec-5-en-4,7-dione, while reduction could produce decane-4,7-diol.
Applications De Recherche Scientifique
rel-(4R,7S,E)-Dec-5-ene-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and in the development of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which rel-(4R,7S,E)-Dec-5-ene-4,7-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols, such as:
Uniqueness
The unique aspect of this compound lies in its specific stereochemistry and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(E,4S,7R)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10+ |
Clé InChI |
BXHJMGQEUSQVEF-JKEVLIGASA-N |
SMILES isomérique |
CCC[C@H](/C=C/[C@H](CCC)O)O |
SMILES canonique |
CCCC(C=CC(CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
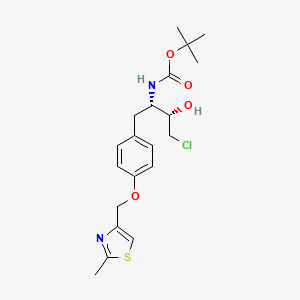
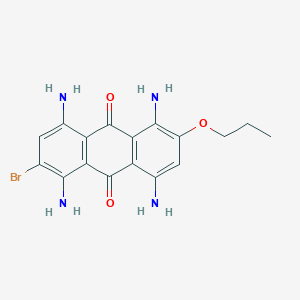
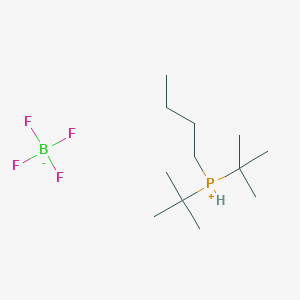

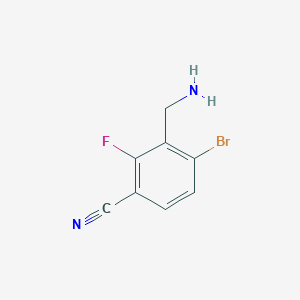
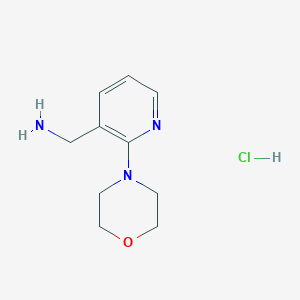
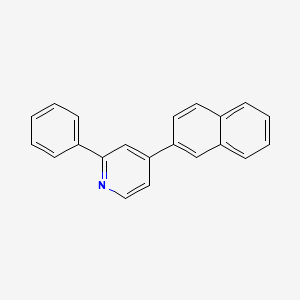
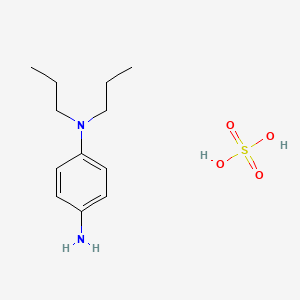

![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
